Isopentedrone Isopentedrone
Brand Name: Vulcanchem
CAS No.: 1429402-11-8
VCID: VC4082285
InChI: InChI=1S/C12H17NO/c1-3-7-11(14)12(13-2)10-8-5-4-6-9-10/h4-6,8-9,12-13H,3,7H2,1-2H3
SMILES: CCCC(=O)C(C1=CC=CC=C1)NC
Molecular Formula: C12H17NO
Molecular Weight: 191.27

Isopentedrone

CAS No.: 1429402-11-8

Cat. No.: VC4082285

Molecular Formula: C12H17NO

Molecular Weight: 191.27

* For research use only. Not for human or veterinary use.

Isopentedrone - 1429402-11-8

Specification

CAS No. 1429402-11-8
Molecular Formula C12H17NO
Molecular Weight 191.27
IUPAC Name 1-(methylamino)-1-phenylpentan-2-one
Standard InChI InChI=1S/C12H17NO/c1-3-7-11(14)12(13-2)10-8-5-4-6-9-10/h4-6,8-9,12-13H,3,7H2,1-2H3
Standard InChI Key ILGRTMNCRBDXBI-UHFFFAOYSA-N
SMILES CCCC(=O)C(C1=CC=CC=C1)NC
Canonical SMILES CCCC(=O)C(C1=CC=CC=C1)NC

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

Isopentedrone (CAS 1429402-11-8) is a chiral molecule with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . Its IUPAC name, 1-(methylamino)-1-phenylpentan-2-one, reflects a pentan-2-one backbone substituted with a phenyl group at position 1 and a methylamino group at the same carbon . The compound’s SMILES notation (CCCC(=O)C(C1=CC=CC=C1)NC) illustrates the linear alkyl chain, ketone group, and aromatic phenyl ring .

Table 1: Key Chemical Identifiers of Isopentedrone

PropertyValueSource
Molecular FormulaC₁₂H₁₇NOPubChem
Molecular Weight191.27 g/molPubChem
InChI KeyILGRTMNCRBDXBI-UHFFFAOYSA-NPubChem
CAS Registry1429402-11-8PubChem
Synonymous Names1-Methylamino-1-phenylpentan-2-one, UNII-07ZR3U1KETPubChem ,

Stereochemical Considerations

Synthesis and Illicit Production Pathways

Adulteration Patterns

Isopentedrone has been detected in combination with other novel psychoactive substances (NPS), including:

  • N-Ethylcathinone (67% co-occurrence in seized products)

  • Caffeine (67% co-occurrence)

  • Ethylphenidate (50% co-occurrence)
    These adulterants potentiate stimulant effects or mask purity deficiencies, complicating clinical management of overdoses.

Pharmacological Mechanisms and Neurochemical Effects

Monoamine Transporter Interactions

Like other cathinones, isopentedrone inhibits the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) via competitive binding to monoamine transporters . Its β-keto group enhances lipid solubility, facilitating blood-brain barrier penetration . While specific potency data are scarce, structural analogs such as pentedrone exhibit DAT/SERT inhibition ratios of 3:1, suggesting predominant dopaminergic effects .

Table 2: Comparative Pharmacokinetics of Selected Cathinones

CompoundTₘₐₓ (h)t₁/₂ (h)BioavailabilityPrimary Metabolites
Isopentedrone---Not reported
Mephedrone1.02.033%4'-Carboxy-mephedrone
α-PVP0.51.545%α-PVP lactam, hydroxylated
Pentedrone1.23.828%Norpentedrone, ketone reduced
Data sourced from preclinical models and human case reports .

Toxicological Profiles and Clinical Case Studies

Acute Toxicity

Isopentedrone’s stimulant properties correlate with dose-dependent sympathomimetic effects:

  • Cardiovascular: Tachycardia (HR > 120 bpm), hypertension (SBP > 160 mmHg), and ventricular arrhythmias .

  • Neurological: Agitation, seizures, and hyperthermia (>40°C) .

  • Psychiatric: Paranoia, hallucinations, and “excited delirium” syndrome .

Fatal and Non-Fatal Intoxications

A retrospective analysis of 57 isopentedrone-related cases revealed:

  • Fatalities (n=39): Median blood concentration = 932 ng/mL (range: 519–3,504 ng/mL) .

  • Non-fatal (n=18): Median blood concentration = 133 ng/mL (range: 53–212 ng/mL) .
    Co-ingestion with ethanol or amphetamines exacerbated outcomes, with 78% of fatalities involving polydrug use .

Table 3: Toxicokinetic Data from Isopentedrone-Related Cases

Case TypenConcentration Range (ng/mL)Median (ng/mL)Common Comorbidities
Fatal39519–3,504932Ethanol (64%), CVD (41%)
Non-fatal1853–212133Amphetamines (33%), PTSD (22%)

Analytical Detection and Forensic Identification

Gas Chromatography-Mass Spectrometry (GC-MS)

Isopentedrone derivatized with trifluoroacetic anhydride (TFAA) yields a characteristic ion spectrum with base peaks at m/z 110 and 216 . Underivatized analysis shows prominent fragments at m/z 120, 91, and 42 . Retention times vary between 11.5 min (underivatized) and 13.2 min (TFAA-derivatized) on non-polar columns .

Liquid Chromatography-Tandem MS (LC-MS/MS)

Electrospray ionization in positive mode produces a precursor ion at m/z 192.1 [M+H]⁺, with product ions at m/z 174.1 (loss of H₂O) and 117.1 (cleavage of the alkyl chain) . Method validation studies report limits of detection (LOD) of 0.1 ng/mL in blood and 0.5 ng/mL in urine .

Legal Status and Regulatory Challenges

Isopentedrone remains unregulated in many jurisdictions, though its structural similarity to Schedule I substances (e.g., pentedrone) has prompted analog law enforcement actions. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors its prevalence through the Early Warning System, with 12 seizures reported in 2021–2022 .

Future Research Directions

Critical knowledge gaps include:

  • Enantioselective Pharmacology: Clarification of (R)- vs. (S)-isopentedrone’s transporter affinities.

  • Chronic Toxicity: Long-term neurocognitive and cardiovascular sequelae.

  • Metabolite Identification: Characterization of phase I/II metabolites for improved toxicological screening.

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